17beta-Dihydroequilin
CAS No.: 3563-27-7
Cat. No.: VC21339115
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3563-27-7 |
---|---|
Molecular Formula | C18H22O2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 |
Standard InChI Key | NLLMJANWPUQQTA-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@@H]2O |
SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Canonical SMILES | CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |
Appearance | White Solid |
Melting Point | 170-172 °C |
Chemical Properties and Structure
Basic Chemical Properties
17beta-Dihydroequilin possesses distinct chemical properties that contribute to its biological activity. The compound has a molecular formula of C₁₈H₂₂O₂ and a molar mass of 270.372 g·mol⁻¹ . This molecular structure places it in the class of steroidal estrogens, characterized by the tetracyclic core common to all steroid hormones.
Structural Features
The structure of 17beta-Dihydroequilin is defined by a tetracyclic framework with a hydroxyl group at position 3 and another at position 17 in the beta configuration. A key distinguishing feature of this compound compared to estradiol is the presence of an additional double bond in the B-ring at position 7, which contributes to its unique pharmacological profile . This structural characteristic affects its binding affinity for estrogen receptors and its metabolic fate in the body.
Table 1: Chemical Properties of 17beta-Dihydroequilin
Property | Value |
---|---|
IUPAC Name | Estra-1,3,5(10),7-tetraen-3,17β-diol |
Molecular Formula | C₁₈H₂₂O₂ |
Molar Mass | 270.372 g·mol⁻¹ |
Classification | Estrogen; Steroid hormone |
Route of Administration | Oral |
Functional Groups | Hydroxyl groups at positions 3 and 17 |
Distinguishing Feature | Additional double bond at position 7 |
The presence of the additional unsaturation in 17beta-Dihydroequilin's structure contributes to its high estrogenic potency and distinct biological effects compared to other natural estrogens . These structural features are critical for understanding its pharmacological activity and clinical applications.
Pharmacology
Pharmacodynamics
17beta-Dihydroequilin functions as an estrogen, specifically as an agonist of the estrogen receptors (ERs), including both ERα and ERβ subtypes . In terms of receptor binding, 17beta-Dihydroequilin demonstrates remarkable affinity, possessing approximately 113% and 108% of estradiol's relative binding affinity for ERα and ERβ, respectively . This high affinity explains its significant estrogenic potency in biological systems.
When compared to conjugated estrogens as a whole, 17beta-Dihydroequilin exhibits approximately 83% of the relative potency in vaginal tissue and 200% of the relative potency in uterine tissue . This tissue-selective activity profile is a crucial consideration in clinical applications, as it influences both therapeutic effects and potential side effects. Among the equine estrogens, 17beta-Dihydroequilin demonstrates the highest estrogenic activity and greatest estrogenic potency .
Tissue-Specific Effects
Like conjugated estrogens as a whole, 17beta-Dihydroequilin demonstrates disproportionate effects in certain tissues, particularly the liver and uterus . This tissue selectivity is an important consideration in therapeutic applications, as it influences both efficacy and safety profiles. The mechanism behind this tissue selectivity likely involves differential expression of co-regulator proteins and estrogen receptor subtypes across various tissues.
Clinical Applications and Research
Role in Hormone Replacement Therapy
The clinical applications of conjugated estrogens containing 17beta-Dihydroequilin include the management of menopausal symptoms, prevention of osteoporosis in postmenopausal women, and treatment of hypoestrogenism due to hypogonadism, castration, or primary ovarian failure . The efficacy of these preparations in addressing these conditions is partly attributable to the potent estrogenic activity of 17beta-Dihydroequilin.
Cardiovascular Considerations
Research has implicated estrogens, including 17β-estradiol, in cardiac repolarization processes. Studies have shown that estradiol can affect the function of ion channels, particularly the Kv7.1/KCNE1 channel complex that generates the delayed rectifier potassium current (IKs) . These effects may contribute to the higher arrhythmia risk observed in women with long-QT syndrome compared to men .
While this research focused specifically on 17β-estradiol rather than 17beta-Dihydroequilin, the structural and functional similarities between these compounds suggest that 17beta-Dihydroequilin might exert comparable effects on cardiac electrophysiology. This represents an important consideration for the clinical use of 17beta-Dihydroequilin, particularly in individuals with pre-existing cardiac conditions or risk factors for arrhythmias.
Table 2: Relative Estrogenic Potency of 17beta-Dihydroequilin
Tissue/Target | Relative Potency Compared to Conjugated Estrogens | Relative Binding Affinity Compared to Estradiol |
---|---|---|
Vaginal Tissue | 83% | - |
Uterine Tissue | 200% | - |
Estrogen Receptor α (ERα) | - | 113% |
Estrogen Receptor β (ERβ) | - | 108% |
Analytical Chemistry and Detection Methods
Stable Isotope Labeled Standards
For analytical detection and quantification of 17beta-Dihydroequilin in biological samples, stable isotope labeled standards are essential tools. Deuterated analogs such as 17beta-Dihydroequilenin-4,16,16-d3 (with 96 atom % D and minimum 98% chemical purity) serve as internal standards for mass spectrometric analysis . These compounds have identical chemical properties to the unlabeled analyte but can be distinguished by their mass difference, enabling accurate quantification even in complex biological matrices.
The molecular formula of the deuterated analog is C18D3H17O2 with a molecular weight of 271.3687 g/mol . The availability of such standards facilitates research into the pharmacokinetics and metabolism of 17beta-Dihydroequilin, supporting both clinical and research applications. Advanced analytical methods employing these standards can achieve high sensitivity and specificity, allowing detection of 17beta-Dihydroequilin at physiologically relevant concentrations.
Analytical Challenges
The analysis of 17beta-Dihydroequilin in biological samples presents several challenges. As a steroid hormone, it is typically present at low concentrations and must be distinguished from structurally similar compounds. Additionally, in biological fluids, it may exist in both free and conjugated forms (e.g., sulfates and glucuronides), requiring hydrolysis steps prior to analysis. The development of sensitive and specific analytical methods remains an important area of ongoing research to support both clinical and research applications involving 17beta-Dihydroequilin.
Future Research Directions
Neurological Applications
Given the emerging evidence for estrogen's neuroprotective effects, further investigation into the specific neurological impacts of 17beta-Dihydroequilin represents an important research direction. Building on studies with related compounds like DHED that selectively deliver estradiol to the brain , research could explore whether 17beta-Dihydroequilin or derivatives might offer similar brain-selective benefits without peripheral side effects.
Cardiovascular Effects
Further research is needed to elucidate the specific effects of 17beta-Dihydroequilin on cardiac ion channels and repolarization processes. Given the known effects of 17β-estradiol on ion channels involved in cardiac repolarization , understanding whether 17beta-Dihydroequilin exerts similar effects could inform clinical guidelines for hormone replacement therapy in women with cardiovascular risk factors.
Tissue-Selective Estrogen Complex Development
The tissue-selective properties of 17beta-Dihydroequilin, particularly its disproportionate effects in liver and uterine tissues , suggest potential for development of novel tissue-selective estrogen complexes. Further investigation could focus on structural modifications or formulation strategies to enhance beneficial effects while minimizing unwanted tissue activation, potentially leading to safer hormone replacement options.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume